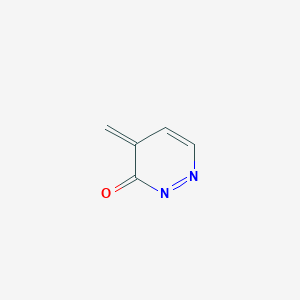

4-Methylidenepyridazin-3-one

Description

4-Methylidenepyridazin-3-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 2) and a methylidene (=CH₂) substituent at position 2. This structure imparts unique electronic and steric properties, distinguishing it from related bicyclic or polycyclic derivatives. The methylidene group enhances electrophilicity at the α-position, making it reactive toward nucleophilic agents, a trait exploited in synthetic chemistry for further functionalization .

Properties

Molecular Formula |

C5H4N2O |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

4-methylidenepyridazin-3-one |

InChI |

InChI=1S/C5H4N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H2 |

InChI Key |

VUORBTDKTOGTBV-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CN=NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives, including 4-Methylidenepyridazin-3-one, typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetic anhydride as a solvent and reagent is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 4-Methylidenepyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

Substitution: Substitution reactions at different positions on the ring can lead to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include functionalized pyridazinone derivatives with diverse pharmacological properties .

Scientific Research Applications

4-Methylidenepyridazin-3-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial, antidiabetic, and anticancer activities.

Medicine: Investigated for its analgesic, anti-inflammatory, and antihypertensive properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methylidenepyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . Others act as phosphodiesterase (PDE) inhibitors, affecting cardiovascular functions .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compounds listed in the evidence (e.g., 4H-pyrido[1,2-a]pyrimidin-4-ones) share a fused bicyclic framework, combining pyridine and pyrimidinone rings, whereas 4-Methylidenepyridazin-3-one is monocyclic. This difference impacts conjugation, solubility, and biological target interactions:

Key Observations :

- Substituent Diversity : Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) prioritize substituents like 3,4-dimethoxyphenyl (electron-rich aromatic group) and ethylpiperazine (flexible basic side chain). These modifications likely optimize solubility, bioavailability, and receptor affinity .

Physicochemical Properties

A hypothetical comparison based on substituent trends:

| Property | 4-Methylidenepyridazin-3-one | 2-(3,4-Dimethoxyphenyl)-7-Piperazinyl Derivatives |

|---|---|---|

| LogP | Moderate (~1.5–2.5) | Higher (~2.5–4.0 due to methoxy/piperazine) |

| Solubility | Moderate in polar solvents | Improved aqueous solubility (piperazine protonation) |

| Metabolic Stability | Low (reactive site) | High (alkylated piperazines resist oxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.